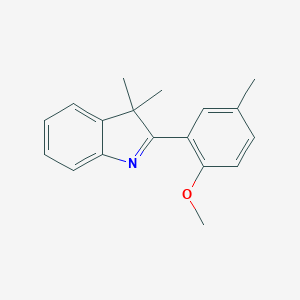
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Effets Biochimiques Et Physiologiques
Several studies have reported the biochemical and physiological effects of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. It has also been reported to exhibit neuroprotective effects and to enhance the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, its high cost and limited availability may pose challenges for some research groups.
Orientations Futures
There are several future directions for the research on 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. These include:
1. Further investigation of its mechanism of action and its potential targets in different biological systems.
2. Exploration of its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new synthetic routes to improve the yield and purity of the compound.
4. Investigation of its potential use as a fluorescent probe for imaging biological systems.
5. Evaluation of its safety and toxicity in preclinical and clinical studies.
In conclusion, 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activities and selectivity make it a promising candidate for further investigation and development.
Méthodes De Synthèse
The synthesis of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- involves several steps, including the condensation of 2-methoxy-5-methylbenzaldehyde with indole-3-carboxaldehyde, followed by reduction and cyclization reactions. This synthetic route has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- has been extensively investigated for its potential applications in scientific research. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
114479-12-8 |
|---|---|
Nom du produit |
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- |
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole |
InChI |
InChI=1S/C18H19NO/c1-12-9-10-16(20-4)13(11-12)17-18(2,3)14-7-5-6-8-15(14)19-17/h5-11H,1-4H3 |
Clé InChI |
RWCDZKHBJGXNQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



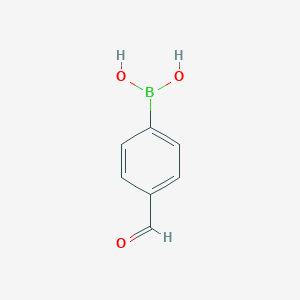
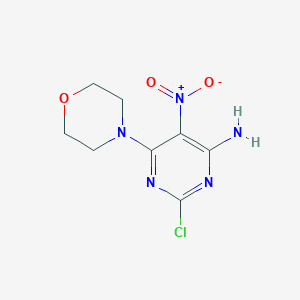
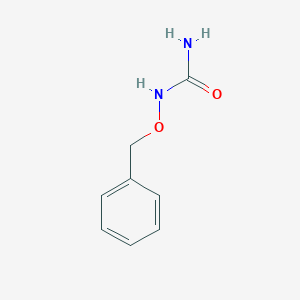

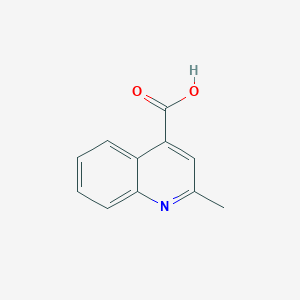
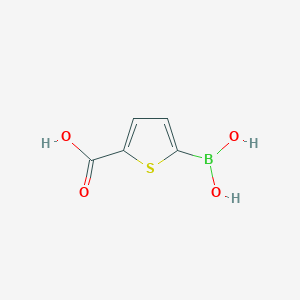
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
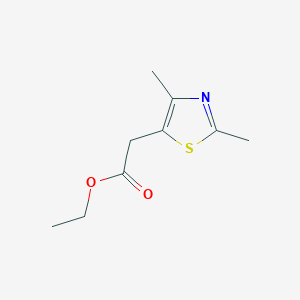
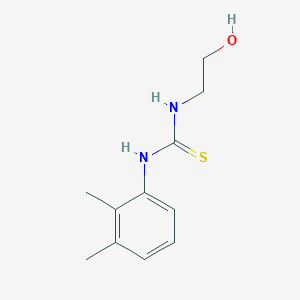
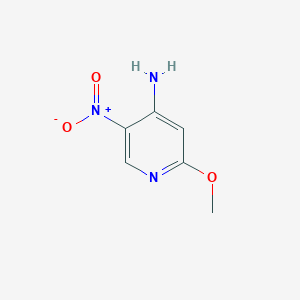
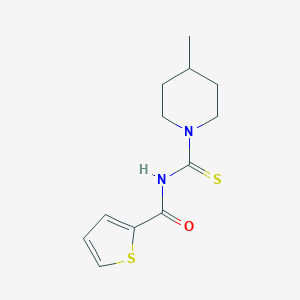
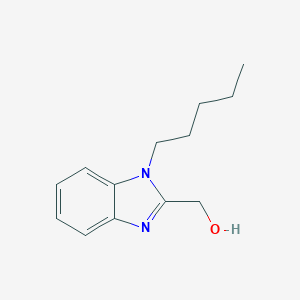
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)